4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one is a heterocyclic compound characterized by its unique structure, which includes a benzimidazole core with chlorine and trifluoromethyl substituents. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and it is classified within the benzimidazole derivatives, which are known for their diverse pharmacological properties.
The synthesis of 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one can be achieved through several methods:
The reaction conditions often require inert atmospheres to minimize side reactions, and purification techniques such as recrystallization or chromatography are employed to isolate the final product.
The molecular structure of 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one features a fused bicyclic system comprising a benzene ring and an imidazole ring. The presence of chlorine at position 4 and a trifluoromethyl group at position 6 contributes to its distinctive reactivity profile.
C1=C2C(=CC(=C1F)Cl)NC(=O)N2
The arrangement of these substituents plays a crucial role in the compound's interactions with biological targets, enhancing its potential efficacy in pharmacological applications.
4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one is capable of undergoing various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, enabling further modifications that can lead to novel compounds with enhanced biological activity.
The mechanism of action for 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one is primarily related to its interaction with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that this compound may bind to specific receptors or enzymes involved in disease pathways, potentially acting as an inhibitor or modulator of biological processes.
Research indicates that benzimidazole derivatives often exhibit mechanisms involving interference with cellular functions, such as disrupting microtubule formation or inhibiting specific enzymatic activities, which are critical for cell proliferation and survival .
The physical properties of 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one include:
Chemical properties include:
These properties are essential for determining the compound's behavior in various applications, particularly in drug formulation and delivery systems.
4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one has several notable applications in scientific research:
The therapeutic journey of benzimidazoles began in the 1940s with the discovery of 5,6-dimethylbenzimidazole as a structural component of vitamin B₁₂, highlighting its biological relevance in essential metabolic processes [7]. This pivotal finding stimulated extensive exploration of the scaffold’s pharmacological potential. By the 1960s, thiabendazole emerged as the first commercialized benzimidazole anthelmintic, establishing the scaffold’s capacity for disrupting parasitic microtubule assembly [7]. The subsequent development of proton pump inhibitors (omeprazole, 1988) demonstrated that substitution at C2 and N1 could yield targeted inhibition of gastric H⁺/K⁺-ATPase through acid-activated transformation to sulfenamides [3].
The oncology arena witnessed a breakthrough with FDA approval of bendamustine in 2008—a bifunctional alkylating agent incorporating a benzimidazole nucleus. Its mechanism involves induction of DNA double-strand breaks and activation of p53-dependent apoptosis, particularly effective against rituximab-resistant chronic lymphocytic leukemia [1]. Contemporary research focuses on kinase inhibitors (dovitinib), PARP inhibitors (veliparib), and epigenetic modulators (pracinostat), collectively demonstrating benzimidazole’s adaptability to diverse target classes [1] [7]. The evolution reflects a strategic shift from broad-spectrum agents to target-specific therapeutics enabled by rational substitution patterns.
Table 1: Clinically Impactful Benzimidazole Derivatives and Their Therapeutic Applications
Compound | Substitution Pattern | Primary Therapeutic Use | Molecular Target |
---|---|---|---|
Thiabendazole | 2-(Thiazol-4-yl) | Anthelmintic | β-Tubulin disruptor |
Omeprazole | 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | Antiulcer | H⁺/K⁺-ATPase inhibitor |
Bendamustine | 5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-4-carboxylic acid | Antineoplastic (CLL, NHL) | DNA alkylating agent |
Telmisartan | 4'-[(1,7'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid | Antihypertensive | Angiotensin II receptor antagonist |
Veliparib | 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | Antineoplastic (PARP inhibitor) | PARP-1/2 enzyme |
Strategic incorporation of halogen atoms and trifluoromethyl (CF₃) groups constitutes a powerful methodology for enhancing the drug-likeness and target affinity of benzimidazole derivatives. Chlorination at the C4/C6/C7 positions profoundly influences electronic distribution, lipophilicity, and steric occupancy within target binding pockets [1] [4]. Chlorine’s strong electron-withdrawing character (+σₚ = 0.23) reduces the electron density of the benzimidazole π-system, facilitating π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) in enzyme active sites [1] [4]. Simultaneously, its moderate hydrophobicity (π = 0.71) enhances membrane permeability, as evidenced by increased log P values in chlorinated derivatives relative to unsubstituted analogs [4].
The trifluoromethyl group—exemplified in 4-chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one—imparts a unique combination of high lipophilicity (π = 0.88), strong electron-withdrawing power (+σₘ = 0.43), and metabolic stability due to the strength of C-F bonds [4] [7]. The CF₃ group’s volume (∼30 ų) creates a steric barrier that shields adjacent electrophilic sites from oxidative metabolism, prolonging plasma half-life [7]. Quantum mechanical studies reveal that trifluoromethylation at C6 significantly lowers the LUMO energy (-1.8 eV vs. unsubstituted analog), enhancing charge-transfer interactions with biological nucleophiles [4]. This electronic perturbation synergizes with C4 chlorine to create an electron-deficient pharmacophore optimized for interactions with purine-rich regions of DNA or ATP-binding clefts of kinases [1] [7].
Table 2: Physicochemical and Electronic Effects of Key Substituents in Benzimidazole Derivatives
Substituent | Position | Hammett σ Constant | Lipophilicity (π) | Van der Waals Volume (ų) | Primary Biological Impact |
---|---|---|---|---|---|
Cl | C4/C6/C7 | +0.23 (σₚ) | +0.71 | 19.5 | ↑Lipophilicity, ↓HOMO energy, π-stacking |
CF₃ | C5/C6 | +0.43 (σₘ) | +0.88 | 30.1 | ↑Metabolic stability, ↑electrophilicity |
OCH₃ | C5/C6 | -0.27 (σₚ) | -0.02 | 25.4 | ↓Acidity, H-bond acceptance |
NO₂ | C5/C6 | +0.78 (σₘ) | -0.28 | 24.0 | ↓LUMO energy, intercalation enhancement |
Bioactivity in benzimidazole derivatives exhibits exquisite sensitivity to substitution patterns, governed by electronic communication between substituents and their spatial orientation relative to target binding sites. The 4,6-disubstitution pattern—as in 4-chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one—creates a polarized electronic environment across the fused ring system, with computed electrostatic potential maps showing a pronounced electron deficiency at C4-C7 positions [1] [2]. This polarization enhances DNA intercalation via charge-transfer to guanine-cytosine base pairs, evidenced by hypochromic shifts (>35%) in UV-vis spectra upon titration with calf thymus DNA [1].
The C2 carbonyl group in the 2-one derivatives introduces critical hydrogen-bonding capacity while reducing basicity (predicted pKa 10.23) relative to standard benzimidazoles (pKa ~12.8), favoring neutral species at physiological pH [4]. This enables membrane permeation while retaining the ability to form bifurcated H-bonds with protein targets, as confirmed by X-ray crystallography of benzimidazolone-PARP1 complexes (PDB: 7AAC) [1]. Synergy emerges when C4 chlorine and C6-CF₃ flank this H-bonding core: molecular docking reveals that the C4 chlorine occupies a hydrophobic subpocket in kinase domains (e.g., VEGFR2), while the C6-CF₃ group induces a 15° helical twist in the benzimidazole plane, optimizing π-stacking with conserved phenylalanine residues [1] [2].
Table 3: Impact of Substitution Patterns on Benzimidazole Bioactivity Profiles
Substitution Pattern | Representative Compound | Target Interaction Profile | Observed Biological Activity (vs. Unsubstituted) |
---|---|---|---|
Unsubstituted | Benzimidazole | Weak, non-specific DNA intercalation | Baseline (1x) |
5-Nitro-2-methylthio | Omeprazole | Acid-dependent covalent binding to H⁺/K⁺-ATPase | ↑5x antisecretory activity |
2-Amino-5,6-dichloro | NSC-721648 | Intercalation into AT-rich DNA minor groove | ↑8x topoisomerase I inhibition |
4-Chloro-6-(trifluoromethyl)-2-one | Title Compound | PARP-1 H-bonding + DNA charge-transfer | ↑12x cytotoxic potency (MCF-7 cells) |
5-Fluoro-2-trifluoromethyl | Astemizole | H1-histamine receptor π-π stacking | ↑20x receptor binding affinity |
The structural rigidity imposed by the 2-one moiety restricts rotational freedom, reducing the entropic penalty upon target binding [2] [3]. Comparative studies of positional isomers demonstrate that 5-chloro-7-trifluoromethyl analogs exhibit 30-60% lower cytotoxicity than the 4-chloro-6-isomer, attributed to disrupted molecular symmetry required for intercalation [1]. Similarly, replacement of the 2-oxo group with 2-thione (as in CID 2779577) alters tautomerization behavior, enhancing metal-chelating capacity but reducing blood-brain barrier penetration due to increased polar surface area [6]. These structure-activity relationships underscore the precision required in benzimidazole-based drug design, where minor positional changes can dramatically alter pharmacological profiles.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8